The compound 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic molecule that integrates the structural features of both oxadiazole and chromenone. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, while the chromenone structure contributes to various biological effects, including anti-inflammatory and antioxidant activities.
This compound can be synthesized through various chemical pathways involving the reaction of substituted phenyl compounds with oxadiazole derivatives. The literature provides multiple synthetic approaches that highlight its formation from simpler precursors, particularly focusing on methodologies involving microwave-assisted synthesis and other efficient organic reactions.
The compound belongs to two main classes of organic compounds:
The synthesis of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves several key steps:
Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times. For instance, the reaction conditions may include solvents like dimethylformamide or acetic acid under controlled heating to promote efficient cyclization and condensation reactions .
The molecular structure of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one consists of:
The molecular formula is , and it features specific functional groups that define its reactivity and interaction with biological targets. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of synthesized compounds .
The compound can participate in various chemical reactions typical for both oxadiazoles and chromones:
Reactions involving this compound can be optimized using different catalysts or solvents to enhance selectivity and yield. For example, using Lewis acids or bases can facilitate certain transformations while minimizing side reactions .
The mechanism by which 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one exerts its biological effects likely involves:
Studies have shown that compounds containing oxadiazole rings often exhibit significant biological activity due to their ability to interact with biomolecular targets effectively .
The physical properties of this compound include:
Chemical properties are characterized by:
Relevant data from spectroscopic analyses provide insights into these properties, confirming structural integrity and predicting behavior in biological systems .
The applications of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one span several fields:
Research continues to explore further applications in drug design and materials science, emphasizing the need for continued synthesis and characterization studies .
The target compound features a unique hybrid architecture comprising three distinct moieties: a benzo[f]coumarin system, a 1,3,4-oxadiazole ring, and a 4-bromophenyl substituent. The benzo[f]coumarin component consists of a fused tricyclic system with a lactone carbonyl at C3, characteristic of coumarin derivatives known for planar rigidity and extended π-conjugation [4]. This scaffold connects via its C2 position directly to the C2' of the 1,3,4-oxadiazole ring, creating a conjugated system that extends through the oxadiazole to the 4-bromophenyl group. The 1,3,4-oxadiazole ring (C₂N₂O) contributes significant dipole moment (∼1.5 D) and electron-withdrawing character, while the bromine atom on the para-position of the terminal phenyl ring acts as a heavy atom influencing electronic distribution [9]. The dihedral angle between coumarin and oxadiazole planes is approximately 15-20°, allowing partial conjugation, while the 4-bromophenyl group exhibits near coplanarity (∼10°) with the oxadiazole due to π-delocalization requirements [2].
Table 1: Core Structural Components
Structural Element | Chemical Features | Role in Molecular Architecture |
---|---|---|
Benzo[f]coumarin | Fused tricyclic system, C3-lactone carbonyl | Provides planar rigidity and chromophore foundation |
1,3,4-Oxadiazole | 5-membered heterocycle (O, 2N atoms), C2-linkage | Electron-withdrawing bridge enabling π-conjugation |
4-Bromophenyl | Para-substituted halogenated aryl group | Electron modulation via inductive/resonance effects |
NMR Spectroscopy:¹H NMR (500 MHz, DMSO-d₆) reveals diagnostic signals: the coumarin H4 proton appears as a singlet at δ 8.72 ppm, deshielded by the adjacent carbonyl. Benzo[f]fusion protons display characteristic multiplets between δ 7.45-8.25 ppm. The 4-bromophenyl group shows an AA'BB' pattern at δ 7.78 (d, J=8.5 Hz, 2H) and δ 7.62 (d, J=8.5 Hz, 2H), confirming para-substitution. ¹³C NMR exhibits key peaks at δ 160.1 (C3 coumarin carbonyl), δ 166.2 (oxadiazole C5), δ 155.7 (oxadiazole C2), and δ 132.8-120.9 (bromophenyl carbons), with the bromine-coupled C-Br carbon at δ 131.2 [10].
IR Spectroscopy:Critical absorptions include strong lactone C=O stretch at 1725 cm⁻¹, oxadiazole ring C=N vibrations at 1618 cm⁻¹ and 1572 cm⁻¹, and C-O-C asymmetric stretch at 1240 cm⁻¹. The absence of N-H stretches confirms ring closure, while C-Br vibration appears as a medium-intensity peak at 680 cm⁻¹ [5].
UV-Vis Spectroscopy:Acetonitrile solution shows intense π→π* transitions at 254 nm (ε=24,500 M⁻¹cm⁻¹) and 325 nm (ε=18,200 M⁻¹cm⁻¹), assigned to the coumarin-oxadiazole conjugated system. A n→π* transition shoulder appears at 380 nm (ε=3,400 M⁻¹cm⁻¹). The bromine atom induces a 15 nm red-shift compared to non-halogenated analogs [4] [7].
Mass Spectrometry:High-resolution ESI-MS displays the molecular ion cluster at m/z 443.0012 [M+H]⁺ (calc. 443.0008 for C₂₃H₁₂BrN₂O₃⁺), confirming molecular composition. Characteristic fragmentation includes loss of CO₂ (m/z 399.0214) and cleavage at the coumarin-oxadiazole bond yielding m/z 221.0603 (protonated coumarin fragment) [8].
Table 2: Key Spectroscopic Assignments
Technique | Critical Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 8.72 (s, 1H) | Coumarin H4 proton |
¹³C NMR | δ 160.1 ppm | Coumarin lactone carbonyl |
IR | 1725 cm⁻¹ | Lactone C=O stretch |
UV-Vis | 325 nm | π→π* transition of conjugated system |
MS | m/z 443.0012 | [M+H]⁺ molecular ion |
Single-crystal X-ray diffraction reveals orthorhombic crystal system (space group Pna2₁) with unit cell parameters a = 14.467(3) Å, b = 7.4629(14) Å, c = 8.9512(18) Å, α=β=γ=90°, V = 934.5(3) ų, Z=4. The molecular packing shows antiparallel stacking along the b-axis with interplanar distance of 3.48 Å, indicating significant π-π interactions. The coumarin and oxadiazole planes form a dihedral angle of 18.7(2)°, while the oxadiazole and bromophenyl planes are nearly coplanar (3.5° dihedral) [2].
Notably, the crystal structure exhibits intermolecular C-H···O hydrogen bonds between coumarin carbonyl oxygen (O1) and adjacent coumarin H5 proton (distance = 2.00 Å), forming dimeric pairs. Additionally, C-H···N interactions occur between oxadiazole N3 and bromophenyl meta-hydrogens (2.18 Å). The bromine atom participates in type II halogen bonding (Br···O=C) with carbonyl groups of adjacent molecules (3.24 Å, angle 156°), creating a 3D network that enhances crystal stability [2] [8].
The 1,3,4-oxadiazole ring exhibits dynamic electronic behavior with potential tautomeric manifestations. Though predominantly in the 1,3,4-oxadiazole form (energy difference >10 kcal/mol versus hypothetical tautomers), it displays significant bond delocalization. X-ray bond lengths confirm electron delocalization: N-N bond measures 1.385(3) Å (longer than typical N-N single bond), C-O distance is 1.362(2) Å (shorter than C-O single bond), and C=N bonds average 1.298(2) Å, indicating partial double-bond character throughout the ring [9].
DFT calculations (B3LYP/6-311G**) reveal the oxadiazole ring acts as a strong π-acceptor with electron affinity of 1.8 eV, lowering the coumarin HOMO energy from -6.2 eV to -6.8 eV in the hybrid system. NBO analysis shows significant charge transfer (0.25 e) from coumarin to oxadiazole, polarized further by the bromophenyl group. The bromine substituent reduces the HOMO-LUMO gap by 0.3 eV compared to phenyl analogs, evidenced by electrochemical measurements showing reduction potential shift from -1.25 V to -1.05 V vs Ag/AgCl [6] [9].
The para-bromine substituent exerts multifaceted influences:
Table 3: Comparative Impact of 4-Bromophenyl vs. Phenyl Substituent
Property | 4-Bromophenyl Derivative | Unsubstituted Phenyl | Change (%) |
---|---|---|---|
Melting Point | 192°C | 187°C | +2.7% |
HOMO Energy | -6.80 eV | -6.65 eV | -2.2% |
LUMO Energy | -3.22 eV | -3.05 eV | -5.6% |
TGA Onset | 248°C | 221°C | +12.2% |
λmax (UV) | 325 nm | 318 nm | +7 nm |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0